REACTION_CXSMILES
|
[C:1]1([O:7][CH2:8][CH2:9]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][OH:18])[CH2:12]1.C(=O)(O)[O-].[Na+]>>[O:7]([CH2:8][CH2:9][N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][OH:18])[CH2:12]1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCCBr
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)CO
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
IMS
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with water (50 ml), 2M sodium hydroxide solution (20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined dichloromethane extracts were washed with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with 2M hydrochloric acid
|
Type
|
WASH
|
Details
|
The combined acidic extracts were washed with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCN1CC(CCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |